molecular formula C10H19NO2 B1267372 2-Amino-4-cyclohexylbutanoic acid CAS No. 5428-08-0

2-Amino-4-cyclohexylbutanoic acid

Cat. No. B1267372
CAS RN: 5428-08-0
M. Wt: 185.26 g/mol
InChI Key: MXHKOHWUQAULOV-UHFFFAOYSA-N
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Scientific Research Applications

Biocatalytic Synthesis

2-Amino-4-cyclohexylbutanoic acid, an important amino acid, finds applications in stereoselective synthesis processes. Hernández et al. (2017) explored its synthesis through a biocatalytic one-pot cyclic cascade, combining an aldol reaction with stereoselective transamination. This method employed a class II pyruvate aldolase from E. coli and an S- or R-selective transaminase, starting from formaldehyde and alanine. The approach achieved high yields and product concentrations, indicating its efficiency for synthesizing this amino acid (Hernández et al., 2017).

Interaction with Proteins

The interaction of amino acid derivatives, including those related to 2-Amino-4-cyclohexylbutanoic acid, with proteins has been studied. Thakare et al. (2018) investigated the binding of carboxamide derivatives of amino acids with Bovine serum albumin (BSA) using ultrasonic interferometry. They found that binding was more significant at acidic pH and that the association constant decreased with increasing pH. This research helps understand the interaction dynamics of amino acid derivatives with proteins (Thakare et al., 2018).

Cyclization Reactions

Esgulian et al. (2017) studied the cyclization reactions of derivatives of 3-amino-2,4-dihydroxybutanoic acid, closely related to 2-Amino-4-cyclohexylbutanoic acid. They focused on the synthesis of cyclic derivatives like γ-lactones, oxazolidinones, oxazolines, and aziridines, demonstrating the versatility of amino acid derivatives in chemical synthesis (Esgulian et al., 2017).

Synthesis of Amino Acid Derivatives

The synthesis of various amino acid derivatives, including 2-Amino-4-cyclohexylbutanoic acid, is critical for pharmacological applications. Andruszkiewicz and Silverman (1990) synthesized a range of alkyl-substituted 4-aminobutanoic acid derivatives and tested them as substrates for gamma-aminobutyric acid aminotransferase. Their work contributes to the understanding of how modifications in amino acid structures can impact their biological activity (Andruszkiewicz & Silverman, 1990).

Safety And Hazards

The safety information for ®-2-Amino-4-cyclohexylbutanoic acid includes the following hazard statements: H302, H315, H319, H3351. The precautionary statements include P261, P305+P351+P3381. The same safety information applies to (S)-2-Amino-4-cyclohexylbutanoic acid2.


properties

IUPAC Name

2-amino-4-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKOHWUQAULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclohexylbutanoic acid

CAS RN

5428-08-0
Record name NSC12800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MH Chen, PP Pollard, AA Patchett, K Cheng… - Bioorganic & medicinal …, 1999 - Elsevier
… of the central aromatic amino acid of these GH secretagogues revealed that this residue could be replaced by a non-aromatic amino acid such as D-2amino-4-cyclohexylbutanoic acid …
Number of citations: 31 www.sciencedirect.com
Z Zhu, ZY Sun, Y Ye, J Voigt, C Strickland… - Journal of medicinal …, 2010 - ACS Publications
… A solution of Cbz-OSu (139 g, 558 mmol) in 300 mL of dioxane was added to a suspension of (S)-2-amino-4-cyclohexylbutanoic acid in 500 mL of dioxane, 500 mL of H 2 O, and 93 mL …
Number of citations: 159 pubs.acs.org
P Goettig, NG Koch, N Budisa - International Journal of Molecular …, 2023 - mdpi.com
All known organisms encode 20 canonical amino acids by base triplets in the genetic code. The cellular translational machinery produces proteins consisting mainly of these amino …
Number of citations: 10 www.mdpi.com
ZG Zachariassen - 2014 - munin.uit.no
In order for the HIV virus to take over and destroy human immune cells, which results in AIDS, the virus first has to enter the cells. This takes place by interactions between viral proteins …
Number of citations: 0 munin.uit.no
C Kiss, FM Gall, B Dreier, M Adams, R Riedl… - … Section D: Structural …, 2022 - scripts.iucr.org
Peptides comprising many hydrophobic amino acids are almost insoluble under physiological buffer conditions, which complicates their structural analysis. To investigate the three-…
Number of citations: 9 scripts.iucr.org

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